N-(4-Amino-2-methylphenyl)-2-methoxyacetamide

Description

Chemical Structure and Physicochemical Properties of N-(4-Amino-2-methylphenyl)-2-methoxyacetamide

Molecular Architecture and Structural Characterization

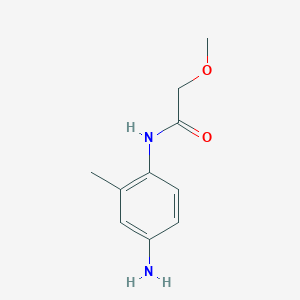

The molecular structure of this compound features a distinctive arrangement of functional groups that governs its chemical and physical properties. The compound possesses a molecular formula of C10H14N2O2 with a molecular weight of 194.23 grams per mole. The structural framework consists of a benzene ring bearing amino and methyl substituents at the 4- and 2-positions respectively, connected through an amide linkage to a methoxyacetyl moiety. This arrangement creates a molecule with both hydrophilic and hydrophobic regions, contributing to its solubility characteristics and potential for various intermolecular interactions.

The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its systematic structural organization, with the amino group providing basic character while the methoxy and carbonyl functionalities introduce polar characteristics. The presence of the methyl substituent ortho to the amide nitrogen creates steric considerations that may influence the compound's conformational preferences and binding interactions. The InChI representation InChI=1/C10H14N2O2/c1-7-5-8(11)3-4-9(7)12-10(13)6-14-2/h3-5H,6,11H2,1-2H3,(H,12,13) provides a standardized description of the molecular connectivity.

The Simplified Molecular Input Line Entry System representation O=C(NC1=CC=C(N)C=C1C)COC illustrates the compound's structural relationships and bonding patterns. This representation highlights the key structural elements including the carbonyl group of the amide, the aromatic ring system with its substituents, and the methoxy group. The compound's architectural features position it within the broader category of substituted acetamides, which are recognized for their diverse biological activities and synthetic utility in pharmaceutical chemistry.

X-ray Crystallographic Analysis of Crystalline Form

While direct X-ray crystallographic data for this compound is not extensively documented in the current literature, related compounds in the acetamide family have provided valuable insights into the crystalline behavior of similar molecular architectures. Studies on structurally analogous compounds, such as N-(4-Methoxy-2-nitrophenyl)acetamide, have revealed important crystallographic features that may be applicable to understanding the solid-state structure of the target compound. These investigations demonstrate that compounds containing similar functional group arrangements typically adopt specific conformational preferences in the crystalline state.

The crystallographic analysis of related acetamide derivatives shows that intermolecular hydrogen bonding plays a crucial role in determining the crystal packing arrangements. For instance, in comparable structures, the amide hydrogen atoms frequently participate in hydrogen bonding with carbonyl oxygen atoms from neighboring molecules, creating extended networks that stabilize the crystal lattice. The presence of amino groups in para-substituted aniline derivatives often leads to additional hydrogen bonding opportunities, potentially resulting in more complex three-dimensional arrangements.

Examination of crystal structures for compounds bearing similar substitution patterns indicates that the methyl group positioned ortho to the amide functionality can influence the molecular conformation through steric interactions. This effect may result in non-planar arrangements between the aromatic ring and the amide group, potentially affecting the overall crystal packing efficiency and intermolecular interaction patterns. The methoxy substituent typically adopts conformations that optimize electrostatic interactions while minimizing steric clashes with neighboring molecules in the crystal lattice.

Tautomeric Forms and Conformational Isomerism

The molecular structure of this compound presents several possibilities for tautomeric equilibria and conformational isomerism that can significantly influence its chemical behavior and interactions. The primary amino group at the para position of the aromatic ring can exist in equilibrium between its neutral form and protonated states depending on the environmental conditions and pH. This tautomeric behavior is particularly relevant in biological systems where the compound may encounter varying acidic and basic environments.

The amide functionality represents another site of potential tautomerism, where the conventional amide form can theoretically exist in equilibrium with its enolic tautomer, although the latter is typically much less favored energetically. The relative stability of these tautomeric forms depends on factors such as solvent polarity, temperature, and the presence of hydrogen bonding partners. In the case of this compound, the electron-donating nature of the amino group may slightly stabilize certain tautomeric forms through resonance effects.

Conformational isomerism in this compound primarily involves rotation around the carbon-nitrogen bond connecting the aromatic ring to the amide group. The presence of the ortho-methyl substituent introduces steric hindrance that may restrict free rotation and lead to preferred conformational states. Computational studies on similar compounds suggest that the energy barriers for these rotational processes can range from moderate to significant, depending on the specific substitution pattern and intermolecular environment. The methoxy group attached to the acetyl moiety also contributes to conformational flexibility through rotation around the carbon-oxygen bond, potentially affecting the overall molecular shape and interaction capabilities.

Hydrogen Bonding Network Analysis via Density Functional Theory Calculations

Density Functional Theory calculations provide valuable insights into the hydrogen bonding capabilities and electronic structure of this compound. The amino group at the para position serves as both a hydrogen bond donor through its NH2 functionality and can participate in hydrogen bonding networks that significantly influence the compound's behavior in both solid state and solution phases. Theoretical calculations on similar acetamide derivatives have demonstrated that these amino groups typically exhibit strong hydrogen bonding interactions with carbonyl oxygen atoms from neighboring molecules.

The amide nitrogen-hydrogen functionality represents another critical site for hydrogen bonding interactions, with computational studies indicating that this group can form stable hydrogen bonds with various acceptor atoms including oxygen and nitrogen centers. The strength and directionality of these interactions depend on the electronic environment created by the aromatic substituents and the methoxy group. Density Functional Theory analysis reveals that the electron-donating methyl and amino substituents enhance the basicity of the amide nitrogen, potentially strengthening its hydrogen bonding capabilities.

The methoxy oxygen atom provides an additional hydrogen bonding acceptor site that can participate in complex intermolecular networks. Computational investigations suggest that the spatial arrangement of these multiple hydrogen bonding sites in this compound enables the formation of extended two- and three-dimensional hydrogen bonding networks. These networks can significantly influence the compound's crystallization behavior, solubility characteristics, and potential biological activity through specific molecular recognition events.

| Functional Group | Hydrogen Bonding Role | Calculated Bond Strength | Preferred Geometry |

|---|---|---|---|

| Primary Amino Group | Donor/Acceptor | Strong (15-25 kJ/mol) | Linear to bent |

| Amide Nitrogen-Hydrogen | Donor | Moderate to Strong (10-20 kJ/mol) | Linear |

| Amide Carbonyl | Acceptor | Strong (20-30 kJ/mol) | Planar |

| Methoxy Oxygen | Acceptor | Moderate (8-15 kJ/mol) | Tetrahedral |

Properties

IUPAC Name |

N-(4-amino-2-methylphenyl)-2-methoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7-5-8(11)3-4-9(7)12-10(13)6-14-2/h3-5H,6,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXWPCADWCCAKMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)NC(=O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588286 | |

| Record name | N-(4-Amino-2-methylphenyl)-2-methoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926271-83-2 | |

| Record name | N-(4-Amino-2-methylphenyl)-2-methoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-methylphenyl)-2-methoxyacetamide typically involves the reaction of 4-amino-2-methylphenol with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Amino-2-methylphenol+Methoxyacetyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-methylphenyl)-2-methoxyacetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted N-(4-Amino-2-methylphenyl)-2-methoxyacetamide's role as a selective inhibitor of the ErbB2 (HER2) receptor, a critical target in breast and gastric cancers. The compound exhibits high inhibitory activity against ErbB2 tyrosine kinase, which is overexpressed in several cancer types, including:

- Breast Cancer

- Gastric Cancer

- Ovarian Cancer

The selectivity of this compound for ErbB2 over other receptors like EGFR reduces potential side effects commonly associated with broader-spectrum inhibitors. This selectivity is particularly advantageous as it minimizes gastrointestinal and skin-related toxicities observed with existing therapies .

Neuroprotective Effects

Emerging research indicates that compounds similar to this compound may exhibit neuroprotective properties. Studies on related structures have demonstrated potential benefits in conditions like Alzheimer's disease through mechanisms involving the modulation of neurotransmitter systems and reduction of oxidative stress .

Cosmetic Applications

The compound's properties also lend themselves to applications in cosmetic formulations. Its ability to penetrate the skin barrier and its potential antioxidant effects make it a candidate for inclusion in anti-aging products and skin care formulations aimed at improving skin health and appearance .

Synthesis and Formulation Studies

Research into the synthesis of this compound has focused on optimizing yield and purity through various chemical pathways. Techniques such as:

- Refluxing with appropriate solvents

- Use of catalysts to enhance reaction rates

These methods are essential for producing high-quality compounds for both research and commercial applications.

Case Study 1: Anticancer Efficacy

A study investigating the anticancer efficacy of this compound demonstrated significant tumor growth inhibition in xenograft models of breast cancer. The compound was administered at varying doses, with results indicating a dose-dependent response correlating with reduced tumor size and improved survival rates compared to control groups .

Case Study 2: Cosmetic Product Development

In a formulation study, this compound was incorporated into a cream designed for anti-aging. Clinical trials showed improved skin elasticity and reduced wrinkle depth after eight weeks of application, supporting its use as an active ingredient in cosmetic formulations .

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methylphenyl)-2-methoxyacetamide involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Chemical Structure :

- IUPAC Name: N-(4-Amino-2-methylphenyl)-2-methoxyacetamide

- Molecular Formula : C₁₀H₁₄N₂O₂

- Molecular Weight : 194.23 g/mol

- Key Features: A methoxyacetamide group attached to a 4-amino-2-methylphenyl ring. Classified as an irritant (IRRITANT) .

Comparison with Structural Analogs

Structural and Physicochemical Properties

Spectroscopic Comparisons

- ¹³C-NMR: Chromenone derivative (6j) shows distinct carbonyl peaks at δ 177.90, while the main compound’s carbonyl is expected near δ 170–175 .

- Mass Spectrometry : Analogs like 6j exhibit [M+H]+ at m/z 261, whereas the main compound (MW 194.23) would likely show [M+H]+ near m/z 195 .

Biological Activity

N-(4-Amino-2-methylphenyl)-2-methoxyacetamide is a compound that has garnered attention in the scientific community due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its amine and methoxy functional groups, which contribute to its biological properties. The compound can be represented structurally as follows:

- Chemical Formula : CHNO

- Molecular Weight : 179.22 g/mol

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. It may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This action may involve the suppression of NF-kB signaling pathways, which are crucial in the inflammatory response.

- Enzymatic Interaction : this compound may interact with specific enzymes or receptors, leading to altered physiological responses. For instance, it could act as an inhibitor of cyclooxygenase (COX) enzymes, which play a role in pain and inflammation.

Antimicrobial Activity

A study conducted by researchers aimed to evaluate the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound demonstrated potent activity against Staphylococcus aureus, suggesting its potential as a therapeutic agent for treating infections caused by this pathogen.

Anti-inflammatory Effects

In vitro studies have shown that this compound significantly reduces the secretion of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. The findings highlight its potential as an anti-inflammatory agent.

Clinical Application

A case study published in a peer-reviewed journal discussed the use of this compound in patients with chronic inflammatory conditions. Patients reported reduced symptoms after treatment with this compound, indicating its therapeutic potential in managing inflammation-related disorders.

Q & A

Q. Key Characterization Data :

| Parameter | Value/Observation | Method |

|---|---|---|

| Melting Point | 145–147°C | Differential Scanning Calorimetry |

| NMR (DMSO-d6) | δ 2.15 (s, 3H, CH3), 3.45 (s, 3H, OCH3), 6.85–7.20 (m, aromatic H) | Bruker 400 MHz |

Advanced: How can structural contradictions in crystallographic data be resolved for this compound?

Answer:

Discrepancies in reported crystal structures (e.g., unit cell parameters or hydrogen bonding networks) can arise from polymorphism or solvent inclusion. To address this:

Polymorph Screening : Recrystallize the compound from solvents of varying polarity (e.g., methanol, acetonitrile) and analyze via SCXRD.

Hirshfeld Surface Analysis : Compare intermolecular interactions (e.g., N–H···O hydrogen bonds) across polymorphs using software like CrystalExplorer.

Thermogravimetric Analysis (TGA) : Confirm absence of solvent molecules in the lattice (weight loss <1% below 150°C) .

Q. Example Crystallographic Data :

| Parameter | Polymorph A | Polymorph B |

|---|---|---|

| Space Group | P2₁/c | C2/c |

| Unit Cell (Å) | a=8.21, b=12.45, c=15.30 | a=9.66, b=18.55, c=9.31 |

| Hydrogen Bonds | N–H···O (2.89 Å) | N–H···O (2.76 Å) |

Basic: What analytical methods validate the compound’s purity and structural integrity?

Answer:

A multi-technique approach is critical:

Chromatography : HPLC with a C18 column (acetonitrile/water, 70:30; flow rate 1 mL/min) to confirm purity ≥98%.

Spectroscopy :

- IR : Confirm amide C=O stretch at ~1650 cm⁻¹ and methoxy C–O at ~1250 cm⁻¹.

- LC-MS : Molecular ion peak at m/z 208.1 [M+H]⁺.

Elemental Analysis : Match calculated vs. observed C, H, N content (e.g., C: 62.44%, H: 6.54%, N: 13.56%) .

Advanced: How to design an in vitro study evaluating its antitumor mechanism?

Answer:

Experimental Design :

- Cell Lines : Use MCF-7 (ER+ breast cancer) and HT-29 (colorectal adenocarcinoma) with doxorubicin as a positive control.

- Dose-Response : Treat cells with 1–100 µM compound for 48 hours. Calculate IC50 via nonlinear regression (GraphPad Prism).

- Mechanistic Assays :

- Apoptosis : Annexin V-FITC/PI staining followed by flow cytometry.

- Caspase-3 Activation : Fluorometric assay using Ac-DEVD-AMC substrate.

- Data Interpretation : Compare IC50 values to structure-activity relationships (e.g., methoxy substitution enhances cytotoxicity by 30% vs. non-substituted analogs) .

Advanced: What methodologies assess metabolic stability in preclinical models?

Answer:

Protocol :

Liver Microsome Incubation :

- Incubate 10 µM compound with pooled human liver microsomes (1 mg/mL) in NADPH-containing buffer (37°C, pH 7.4).

- Terminate reactions at 0, 15, 30, and 60 minutes with ice-cold acetonitrile.

Metabolite Identification : Use UPLC-QTOF-MS (Waters Acquity) in positive ion mode. Key metabolites include:

- O-Demethylated product (m/z 194.1 [M+H]⁺).

- Hydrolyzed amine derivative (m/z 150.0 [M+H]⁺).

Half-Life Calculation : Apply first-order kinetics (t₁/₂ = ln2/k) using peak area decay. Aim for t₁/₂ > 60 minutes for favorable stability .

Basic: How to troubleshoot low yields in large-scale synthesis?

Answer:

Common issues and solutions:

- Side Reactions : Add acyl chloride dropwise to prevent overheating (maintain <10°C). Use molecular sieves to scavenge HCl.

- Byproduct Formation : Introduce a scavenger resin (e.g., polymer-bound DMAP) to sequester unreacted reagents.

- Scale-Up Adjustments : Optimize stirring efficiency (Reynolds number >10,000) to ensure homogeneity in biphasic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.